molecular formula C5H5NO B14481771 4-Isocyanobut-3-enal CAS No. 66251-97-6

4-Isocyanobut-3-enal

Cat. No.: B14481771
CAS No.: 66251-97-6
M. Wt: 95.10 g/mol
InChI Key: PDPMSKGFGKRWFX-UHFFFAOYSA-N
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Description

4-Isocyanobut-3-enal is an organic compound characterized by the presence of an isocyanide group and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanobut-3-enal typically involves the reaction of an appropriate alkyne with a cyanide source under controlled conditions. One common method is the hydrocyanation of but-3-en-1-yne, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobut-3-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

    Oxidation: 4-Isocyanobutanoic acid

    Reduction: 4-Isocyanobut-3-enol

    Substitution: Various substituted isocyanides

Scientific Research Applications

4-Isocyanobut-3-enal has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Isocyanobut-3-enal involves its interaction with various molecular targets through its reactive isocyanide and aldehyde groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The compound’s reactivity also allows it to participate in various catalytic cycles, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

  • 4-Isocyanobut-2-enal
  • 4-Isocyanobut-3-en-2-ol
  • 4-Isocyanobut-3-en-1-amine

Comparison: 4-Isocyanobut-3-enal is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the aldehyde group at the third carbon position allows for specific oxidation and reduction reactions that may not be as feasible with other isocyanobutene derivatives.

Properties

CAS No.

66251-97-6

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

4-isocyanobut-3-enal

InChI

InChI=1S/C5H5NO/c1-6-4-2-3-5-7/h2,4-5H,3H2

InChI Key

PDPMSKGFGKRWFX-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C=CCC=O

Origin of Product

United States

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